2-Acetamidoethyl disulfide
Overview
Description
Synthesis Analysis
The synthesis of related β-acetamido sulfides has been explored through different methods, including a novel procedure for NBS-mediated aminosulfenylation of alkenes with thiophenols and nitriles under metal-free conditions, leading to the formation of β-acetamido sulfides. This method demonstrates the versatility and efficiency of synthesizing acetamido sulfide derivatives, including 2-acetamidoethyl disulfide analogs, under mild conditions without the need for metal catalysts (Dingyi Wang et al., 2017). Another approach involves the direct difunctionalization of alkenes with nitriles and thiols towards β-acetamido sulfide derivatives using inexpensive molecular iodine as a catalyst, showcasing a facile method for their synthesis (Huanhuan Cui et al., 2016).
Molecular Structure Analysis
Studies on acetamide derivatives, closely related to 2-acetamidoethyl disulfide, provide insights into their molecular structure. Gas electron diffraction studies on acetamide reveal specific bond distances and angles, offering a foundational understanding of the molecular structure that can be applied to similar compounds (Mitsuo Kitano & Kozo Kuchitsu, 1973).
Chemical Reactions and Properties
2-Acetamidoethyl disulfide participates in various chemical reactions, reflecting its functional versatility. For instance, reactions with heterocumulenes lead to substituted dithiolane thiones, showcasing its reactivity and potential for creating diverse chemical structures (S. Hoff & A. Blok, 2010). Additionally, the compound's ability to undergo S-to-N acetamidomethyl shifts during disulfide bond formation highlights its dynamic chemical behavior and the intricate reactions it can partake in (H. Lamthanh et al., 1995).
Physical Properties Analysis
While specific studies on the physical properties of 2-acetamidoethyl disulfide are limited, the examination of related acetamido sulfides and disulfides provides a basis for understanding its physical characteristics. Research into the synthesis and characterization of aryl disulfides, for example, sheds light on the structural and physical aspects that could be similar in 2-acetamidoethyl disulfide derivatives (Jun Shang et al., 2012).
Chemical Properties Analysis
The chemical properties of 2-acetamidoethyl disulfide, such as reactivity and interaction with other compounds, can be inferred from studies on similar substances. Research into the complexation of related acetamido compounds with various metals provides insight into potential coordination chemistry and reactivity patterns, which are crucial for understanding the compound's behavior in different chemical contexts (J. M. Pope et al., 1980).
Scientific Research Applications
1. Chemical Synthesis and Reactions
2-Acetamidoalkenethiolates, related to 2-Acetamidoethyl disulfide, have been studied for their reactions with heterocumulenes. This includes the synthesis of 4-acetamido-1,3-dithiolane-2-thiones and thiazoles, highlighting the versatility of these compounds in organic synthesis (Hoff & Blok, 2010).
2. Protein Folding Studies
Disulfide bonds are pivotal in protein folding, and compounds like 2-Acetamidoethyl disulfide offer insights into these processes. Studies have used disulfide chemistry to investigate protein folding, structure, and stability, providing significant information on biological macromolecules (Wedemeyer et al., 2000).
3. Catalysis and Material Science
Research has explored the use of disulfides in catalysis. For instance, molecular mimics of MoS2 edge sites, which are critical in catalytic processes, have been developed using disulfide compounds. These studies contribute to our understanding of catalysis in industrial and environmental processes (Karunadasa et al., 2012).
4. Nanotechnology and Electronics
The study of MoS2, a material closely related to disulfides, has shown potential applications in nanoelectronics, optoelectronics, and flexible devices. Research into the properties and applications of MoS2 and similar materials underscores the importance of disulfide chemistry in advanced technological applications (Ganatra & Zhang, 2014).
5. Self-healing Materials
Aromatic disulfide metathesis, which involves compounds like 2-Acetamidoethyl disulfide, has been used in the design of self-healing poly(urea–urethane) elastomers. This highlights the role of disulfide compounds in developing advanced materials with self-healing properties (Rekondo et al., 2014).
6. Environmental Science
In environmental science, the interaction between ferric (hydr)oxides and aqueous sulfide, involving polysulfides like disulfides, is crucial in understanding the sulfur cycle and the formation of minerals. This research contributes to our knowledge of geochemical processes and environmental dynamics (Wan et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[2-(2-acetamidoethyldisulfanyl)ethyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S2/c1-7(11)9-3-5-13-14-6-4-10-8(2)12/h3-6H2,1-2H3,(H,9,11)(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBCSYBEMXURBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCSSCCNC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10213245 | |
Record name | Acetamide, N,N'-(dithiodi-2,1-ethanediyl)bis- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10213245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamidoethyl disulfide | |
CAS RN |
638-44-8 | |
Record name | N,N′-(Dithiodi-2,1-ethanediyl)bis[acetamide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=638-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N,N-dithiodiethylenedi- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Acetamidoethyl disulfide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175859 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N,N'-(dithiodi-2,1-ethanediyl)bis- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10213245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-(dithiodiethylene)bisacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.308 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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